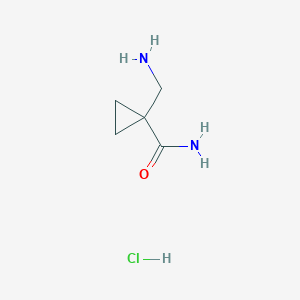
1-(Aminomethyl)cyclopropanecarboxamide hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride consists of a cyclopropane ring with an amino group attached to one of the carbon atoms. The carboxamide group is also present. The hydrochloride salt forms due to the protonation of the amino group by HCl .
Aplicaciones Científicas De Investigación
1. Plant Growth Regulation and Ethylene Inhibition
Cyclopropane derivatives, such as 1-Methylcyclopropene, have been extensively studied for their role in inhibiting ethylene action in plants. This application is crucial for extending the shelf life and maintaining the quality of a broad range of fruits, vegetables, and floricultural crops. Ethylene plays a significant role in regulating plant growth, ripening, and senescence processes. The studies by Blankenship and Dole (2003) and Watkins (2006) highlight the potential of cyclopropane derivatives in agricultural and horticultural applications, offering a foundation for exploring the benefits of structurally similar compounds like 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride in this field (Blankenship & Dole, 2003); (Watkins, 2006).
2. Cancer Therapy
The compound FTY720, although structurally distinct, offers insight into the potential therapeutic applications of related cyclopropane derivatives in cancer therapy. FTY720 has shown efficacy in several cancer models, providing a basis for exploring the antitumor potential of cyclopropane derivatives like 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride. This area of research, as reviewed by Zhang et al. (2013), underscores the importance of understanding the molecular targets and mechanisms of action of such compounds in developing new cancer treatments (Zhang et al., 2013).
3. Stabilization and Controlled Release of Active Compounds
Research into the stabilization and controlled release of gaseous/volatile compounds, as discussed by Chen et al. (2020), is relevant to enhancing the safety and quality of fresh produce. This line of inquiry, particularly involving compounds like 1-MCP, may provide a template for investigating the controlled delivery of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride in various applications, ranging from agriculture to pharmaceuticals (Chen et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-(aminomethyl)cyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-3-5(1-2-5)4(7)8;/h1-3,6H2,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDICXMYWVVWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cyclopropanecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



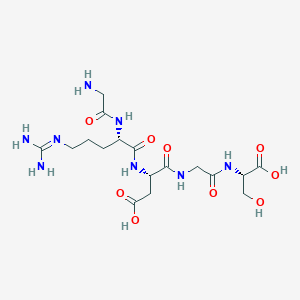
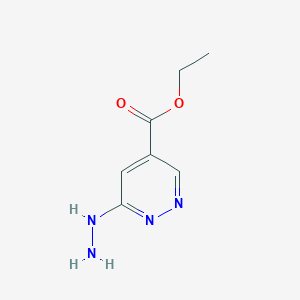
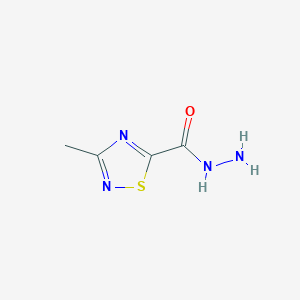
![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol](/img/structure/B1447068.png)
![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)
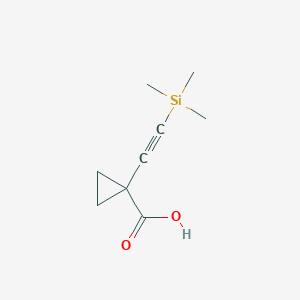
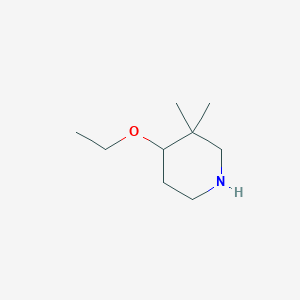
![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)
![Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate](/img/structure/B1447077.png)
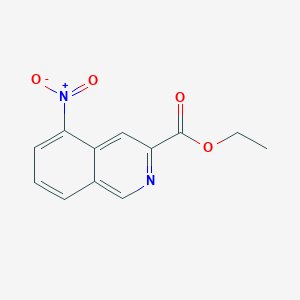

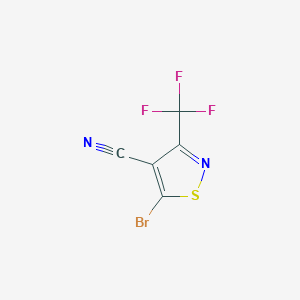
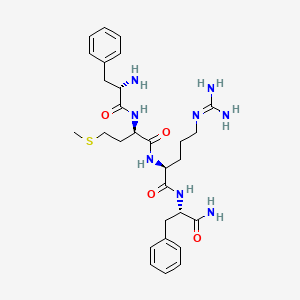
![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)